molecular formula C22H16FN5S B2628752 3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-27-6

3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2628752
CAS No.: 896678-27-6
M. Wt: 401.46
InChI Key: HAMHKBMATSATLY-UHFFFAOYSA-N
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Description

The compound you’re asking about is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These types of compounds are often synthesized for their potential biological activities .

Scientific Research Applications

New Triazolopyrimidine Derivatives

Biagi et al. (2002) described the synthesis of new 1,2,3-triazolo[4,5-d]pyrimidines, showcasing the creation of complex tricyclic structures through nucleophilic replacement and intramolecular cyclization. These derivatives, including 3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, exhibit the versatility of triazolopyrimidine chemistry in generating diverse molecular frameworks (Biagi et al., 2002).

Applications in Material Science

Organic Light-Emitting Microfibers

Liu et al. (2008) reported the self-assembly of a triazolopyrimidine derivative into supramolecular microfibers, demonstrating its potential in creating blue organic light-emitting materials. This highlights a novel application of such derivatives in the field of material science and optoelectronics (Liu et al., 2008).

Computational Studies and Theoretical Insights

DFT Calculations and Structural Analysis

Lahmidi et al. (2019) conducted a comprehensive study involving synthesis, X-ray crystallography, spectroscopic characterization, and DFT calculations on a triazolopyrimidine derivative. The work emphasized the significance of theoretical calculations in understanding the molecular structure and properties of such complex molecules (Lahmidi et al., 2019).

Density Functional Theory (DFT) Study

Mozafari et al. (2016) synthesized novel triazolopyrimidine derivatives and conducted DFT studies to understand the regioselectivity of ring closure, demonstrating the use of computational chemistry in guiding and rationalizing synthetic strategies for such intricate molecules (Mozafari et al., 2016).

Safety and Hazards

The safety and hazards associated with these types of compounds would depend on their specific structure and biological activity. Some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to be non-toxic to human cells .

Future Directions

The future directions in the research of these types of compounds often involve further exploration of their biological activities and potential as therapeutic agents .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5S/c23-19-11-4-2-7-16(19)12-28-21-20(26-27-28)22(25-14-24-21)29-13-17-9-5-8-15-6-1-3-10-18(15)17/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMHKBMATSATLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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